molecular formula C15H15BrN4O2 B2618585 N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1901059-52-6

N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2618585
CAS No.: 1901059-52-6
M. Wt: 363.215
InChI Key: VQJQLKFBYKFJKP-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a morpholine ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 6-morpholinopyrimidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation and Reduction Reactions: Products include oxides and amines.

    Coupling Reactions: Biaryl derivatives are the major products.

Scientific Research Applications

N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The bromophenyl group and the morpholine ring contribute to its binding affinity to certain enzymes or receptors. The pyrimidine core plays a crucial role in its biological activity by interacting with nucleic acids or proteins. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide
  • N-(2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide
  • N-(2-iodophenyl)-6-morpholinopyrimidine-4-carboxamide

Uniqueness

N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(2-bromophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c16-11-3-1-2-4-12(11)19-15(21)13-9-14(18-10-17-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJQLKFBYKFJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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